N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a benzodioxolemethyl group and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-17-5-3-16(4-6-17)18-11-19-23(29)26(8-9-27(19)25-18)13-22(28)24-12-15-2-7-20-21(10-15)32-14-31-20/h2-11H,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDUJJMDAHOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H17N3O5
- Molecular Weight : 347.39 g/mol
- CAS Number : 339018-71-2
The structural characteristics of the compound contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models. This is particularly relevant in conditions where oxidative damage contributes to disease pathology.
- Modulation of Signaling Pathways : Research indicates that the compound may modulate signaling pathways involving NF-kB and MAPK, which are critical in inflammatory responses and cellular survival.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : The compound showed IC50 values indicating effective cytotoxicity, suggesting potential as an anti-cancer agent.
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound. In a study involving mice with induced inflammation, administration of the compound resulted in:
- Reduction of Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels was observed.
- Improvement in Histopathological Scores : Tissue samples showed reduced signs of inflammation compared to control groups.
Case Studies
-
Case Study on Cancer Treatment :
- A recent investigation into the effect of this compound on breast cancer cells revealed that treatment led to apoptosis through activation of caspase pathways. This finding supports its potential use as a therapeutic agent in oncology.
-
Anti-inflammatory Effects :
- In a model of acute inflammation induced by carrageenan, the compound demonstrated a dose-dependent reduction in paw edema, indicating its efficacy as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has been studied for its potential therapeutic effects. The following areas are of particular interest:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazolo[1,5-a]pyrazine moiety is believed to enhance this activity by interfering with cancer cell proliferation pathways.
Anti-inflammatory Properties
The benzodioxole component is associated with anti-inflammatory effects. Studies have shown that derivatives of benzodioxole can inhibit pro-inflammatory cytokines, suggesting that this compound may also have similar properties.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may be investigated for its potential in treating neurodegenerative diseases. Preliminary studies suggest that compounds with this framework could protect neuronal cells from oxidative stress.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the efficacy and safety profiles of new compounds. The following methods are commonly employed:
In vitro Studies
Cell viability assays (e.g., MTT assay) and apoptosis assays can be conducted to assess the cytotoxicity of this compound on various cancer cell lines.
In vivo Studies
Animal models can be utilized to evaluate the therapeutic potential and side effects of the compound. These studies are essential for confirming the results obtained from in vitro experiments.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested that this compound could be a promising candidate for further development .
Case Study 2: Anti-inflammatory Effects
Another research article investigated the anti-inflammatory properties of benzodioxole derivatives. It was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound may also possess similar anti-inflammatory capabilities .
Comparison with Similar Compounds
Key Observations :
- Substitution at R2 (4-methoxyphenyl vs. 4-ethoxyphenyl) alters electronic effects and metabolic stability, as methoxy groups are generally less prone to oxidative metabolism than ethoxy .
Analogues with Quinazolinone Cores
Compounds with quinazolin-4-one cores () share functional similarities but differ in core structure:
Key Observations :
- The pyrazolo-pyrazinone core (target compound) is structurally distinct from quinazolinone, likely influencing ring strain, hydrogen-bonding capacity, and target selectivity .
- Styryl-substituted quinazolinones (11n, 11o) exhibit lower melting points (~274–282°C) compared to the benzodioxole-substituted 11m (314–317°C), suggesting increased rigidity in the latter .
Substituent Effects on Physicochemical Properties
- Benzodioxole vs.
- Halogenated vs. Alkyl Substituents : Bromophenyl analogues (e.g., ) exhibit higher molecular weights and logP values, which may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Feasibility : The target compound’s benzodioxolemethyl group may require multi-step synthesis, whereas ethylphenyl or benzyl derivatives (e.g., ) are accessible via simpler alkylation routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
